2-Methoxypentanal
Description
2-Methoxypentanal is an aldehyde derivative with a methoxy (-OCH₃) group attached to the second carbon of a pentanal backbone. This derivative includes a 4-hydroxyphenyl substituent, expanding its aromatic and electronic properties. The parent compound is hypothesized to exhibit reactivity typical of aldehydes (e.g., nucleophilic addition) and ethers (e.g., stability under basic conditions), though experimental confirmation is absent in the provided sources.
Properties
Molecular Formula |
C6H12O2 |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-methoxypentanal |
InChI |
InChI=1S/C6H12O2/c1-3-4-6(5-7)8-2/h5-6H,3-4H2,1-2H3 |
InChI Key |
SSLGGSKKCVXQHU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxypentanal can be synthesized through several methods. One common approach involves the reaction of pentanal with methanol in the presence of an acid catalyst. This reaction typically occurs under mild conditions, with the acid catalyst facilitating the formation of the methoxy group on the second carbon of the pentanal chain .
Industrial Production Methods: In industrial settings, the production of 2-Methoxypentanal often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of pentanal to 2-Methoxypentanal while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxypentanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methoxypentanoic acid.
Reduction: It can be reduced to form 2-methoxypentanol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require the presence of a strong acid or base to facilitate the replacement of the methoxy group
Major Products Formed:
Oxidation: 2-Methoxypentanoic acid.
Reduction: 2-Methoxypentanol.
Substitution: Various substituted pentanal derivatives depending on the substituent used.
Scientific Research Applications
2-Methoxypentanal has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Methoxypentanal involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with amines, which can lead to the formation of imines. These imines can further undergo various chemical transformations, leading to the formation of different products. The methoxy group on the second carbon can also participate in various chemical reactions, influencing the overall reactivity of the compound .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally related to 2-Methoxypentanal, enabling comparative analysis:
2-Methylpentanal (C₆H₁₂O)
- Structure : An aldehyde with a methyl (-CH₃) group on the second carbon of pentanal.
- Reactivity: The methyl group is less electron-withdrawing than methoxy, altering aldol condensation and oxidation pathways .
Physical Properties :
Property 2-Methylpentanal 2-Methoxypentanal (Derivative, C₁₂H₁₄O₃) Molecular Formula C₆H₁₂O C₁₂H₁₄O₃ Average Mass 100.16 g/mol 206.24 g/mol Key Functional Groups Aldehyde, Methyl Aldehyde, Methoxy, Hydroxyphenyl
2-Methoxypentane (C₆H₁₄O)
- Structure : An ether with a methoxy group on the second carbon of pentane.
- Key Differences :
- Physical Properties: Property 2-Methoxypentane 2-Methoxypentanal (Derivative) Molecular Formula C₆H₁₄O C₁₂H₁₄O₃ Average Mass 102.18 g/mol 206.24 g/mol Boiling Point ~110–115°C (est.) Not reported
2-(4-Hydroxyphenyl)-2-methoxypentanal (C₁₂H₁₄O₃)
- Structure : A derivative of 2-Methoxypentanal with a 4-hydroxyphenyl substituent.
- Key Features: Synthesis: Prepared via copper-catalyzed coupling of 1-pentyne and 1,4-benzoquinone in methanol . Spectroscopic Data:
- ¹H NMR : δ 9.44 (aldehyde proton), 7.26–6.83 (aromatic protons), 3.25 (methoxy group).
- ¹³C NMR: δ 200.6 (aldehyde carbon), 155.6 (methoxy-linked carbon). Applications: Potential intermediate in pharmaceuticals due to its aromatic and aldehyde functionalities.
Research Findings and Structural Insights
Reactivity Trends :
- Aldehydes like 2-Methylpentanal undergo rapid oxidation to carboxylic acids, while methoxy groups (as in 2-Methoxypentanal derivatives) stabilize adjacent carbocations, favoring elimination reactions .
- The methoxy group in 2-Methoxypentanal derivatives enhances solubility in polar solvents compared to 2-Methoxypentane .
Safety and Handling :
- While specific data for 2-Methoxypentanal is unavailable, analogous aldehydes require precautions such as NIOSH/MSHA respirators and chemical-resistant gloves to prevent exposure .
Synthetic Utility :
- The derivative 2-(4-hydroxyphenyl)-2-methoxypentanal demonstrates the feasibility of introducing aromatic motifs via aldehyde intermediates, a strategy applicable to fragrance or drug synthesis .
Biological Activity
2-Methoxypentanal, a methoxy-substituted aliphatic aldehyde, is gaining attention in the field of medicinal chemistry due to its potential biological activities. This compound, with the molecular formula , exhibits unique properties that may influence various biological pathways and interactions with biomolecules. This article reviews the biological activity of 2-methoxypentanal, summarizing relevant research findings, mechanisms of action, and potential applications.
2-Methoxypentanal is characterized by its aldehyde functional group and a methoxy substituent at the second carbon. These features enable it to participate in diverse chemical reactions, including:
- Formation of Schiff Bases : The aldehyde can react with amines to form imines, which may be biologically active.
- Oxidation : It can be oxidized to produce 2-methoxypentanoic acid, potentially altering its biological activity.
- Reduction : Reduction leads to the formation of 2-methoxypentanol, which may have different pharmacological properties.
The methoxy group enhances the compound's lipophilicity, potentially improving its ability to cross biological membranes and interact with cellular targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of 2-methoxypentanal. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, copper(II) complexes derived from methoxy-substituted ligands showed promising antibacterial effects against various strains, suggesting that 2-methoxypentanal could serve as a scaffold for developing new antimicrobial agents .
Table 1: Antimicrobial Activity Comparison
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Methoxypentanal | Staphylococcus aureus | 100-200 µM |
| Copper Complex (derived) | Escherichia coli | 50 µM |
| Copper Complex (derived) | Candida albicans | 128 µg/mL |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cell lines (e.g., HeLa and Vero cells) have demonstrated that 2-methoxypentanal exhibits moderate cytotoxic effects. The IC50 values indicate its potential as a lead compound in anticancer drug development. For example, one study reported an IC50 value of approximately against HeLa cells, suggesting that while it has some cytotoxic properties, further optimization is necessary for therapeutic use .
Case Studies and Research Findings
- Antioxidant Activity : A quantitative structure-activity relationship (QSAR) study indicated that compounds similar to 2-methoxypentanal possess antioxidant properties, which could contribute to their overall biological activity . The relationship between molecular structure and antioxidant capacity was established through radical scavenging assays.
- COX-2 Inhibition : Some studies have explored the inhibitory effects of methoxy-substituted compounds on cyclooxygenase enzymes (COX), particularly COX-2. This enzyme is a target for non-steroidal anti-inflammatory drugs (NSAIDs), and findings suggest that structural modifications can enhance COX-2 inhibition .
- Complex Formation : The interaction of 2-methoxypentanal with metal ions has been investigated, revealing enhanced biological activity through complex formation. Such complexes demonstrated improved antimicrobial properties compared to their parent ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
